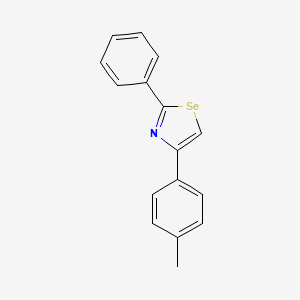
4-(4-Methylphenyl)-2-phenyl-1,3-selenazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Methylphenyl)-2-phenyl-1,3-selenazole is an organic compound that belongs to the class of selenazoles Selenazoles are heterocyclic compounds containing selenium, which is known for its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methylphenyl)-2-phenyl-1,3-selenazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methylphenylhydrazine with phenylselenyl chloride, followed by cyclization in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like chromatography may also be employed to enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
4-(4-Methylphenyl)-2-phenyl-1,3-selenazole can undergo various chemical reactions, including:
Oxidation: The selenium atom in the selenazole ring can be oxidized to form selenoxides or selenones.
Reduction: Reduction reactions can convert selenoxides back to selenazoles.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the selenazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds can be used under appropriate conditions.
Major Products Formed
Oxidation: Selenoxides and selenones.
Reduction: Regeneration of the original selenazole.
Substitution: Various substituted selenazoles depending on the reagents used.
Scientific Research Applications
4-(4-Methylphenyl)-2-phenyl-1,3-selenazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 4-(4-Methylphenyl)-2-phenyl-1,3-selenazole involves its interaction with molecular targets such as enzymes and receptors. The selenium atom in the selenazole ring can participate in redox reactions, influencing cellular processes related to oxidative stress. The compound may also interact with specific proteins, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Methylpropiophenone: An aromatic ketone with similar structural features.
4-Methylmethcathinone: A substituted cathinone with related chemical properties.
Uniqueness
4-(4-Methylphenyl)-2-phenyl-1,3-selenazole is unique due to the presence of the selenium atom in its structure This imparts distinct chemical and biological properties, differentiating it from other similar compounds
Properties
CAS No. |
138278-73-6 |
|---|---|
Molecular Formula |
C16H13NSe |
Molecular Weight |
298.3 g/mol |
IUPAC Name |
4-(4-methylphenyl)-2-phenyl-1,3-selenazole |
InChI |
InChI=1S/C16H13NSe/c1-12-7-9-13(10-8-12)15-11-18-16(17-15)14-5-3-2-4-6-14/h2-11H,1H3 |
InChI Key |
MYALBWXQRQOBGL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C[Se]C(=N2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Acetic acid, [4-(hydroxymethyl)phenoxy]-, cyanomethyl ester](/img/structure/B14275881.png)

![N-Benzyl-N-[cyano(phenyl)methyl]acetamide](/img/structure/B14275885.png)
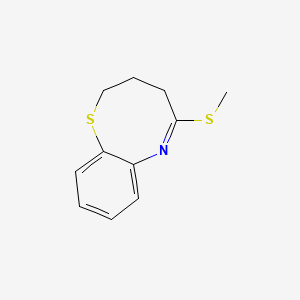
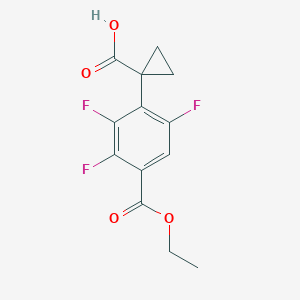
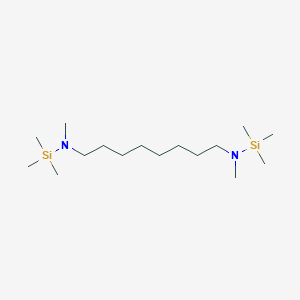

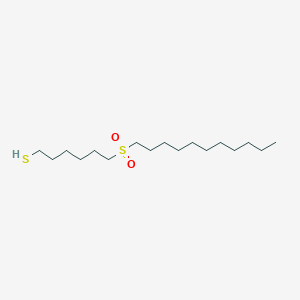
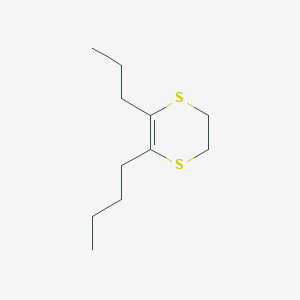
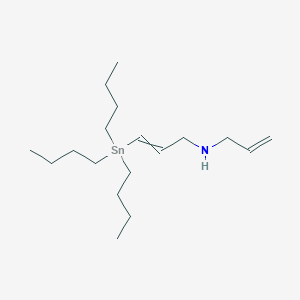
![4,4'-[(4-Hydroxyphenyl)methylene]bis(2-cyclohexyl-5-methylphenol)](/img/structure/B14275940.png)
![Phosphonic acid, [(4-methylphenyl)methyl]-, bis(1,1-dimethylethyl) ester](/img/structure/B14275947.png)
![Benz[3,4]anthra[2,1-b]oxepin](/img/structure/B14275955.png)

